molecular formula C17H20O5 B11164842 methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate

methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate

Cat. No.: B11164842
M. Wt: 304.34 g/mol
InChI Key: KQEABWBWUKNACA-UHFFFAOYSA-N
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Description

Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate is a chemical compound belonging to the chromen-3-yl family This compound is characterized by its chromen-3-yl core structure, which is a derivative of chromone, a naturally occurring compound found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification, resulting in the formation of the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromen-3-yl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-3-yl core structure allows it to interact with enzymes and receptors involved in oxidative stress and inflammation. By modulating these pathways, the compound can exert antioxidant and anti-inflammatory effects, making it a potential candidate for therapeutic applications .

Biological Activity

Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate, a coumarin derivative, has garnered attention due to its diverse biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chromen-2-one core structure with specific substituents that influence its biological activity. The molecular formula is C17H20O5C_{17}H_{20}O_5, and it features a propoxy group at the 7-position and methyl acetate at the 3-position.

PropertyValue
Molecular Weight304.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. Notably, studies have shown that related coumarin compounds possess Minimum Inhibitory Concentration (MIC) values indicating effective antifungal activity against Candida species.

For instance, a study reported that derivatives of similar structural classes demonstrated MIC values as low as 0.067 µmol/mL against Candida albicans, suggesting potential for this compound in antifungal applications .

Anticancer Activity

The anticancer potential of coumarin derivatives is well-documented. This compound has been investigated for its effects on cancer cell lines such as MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma).

In vitro studies have shown that certain coumarin derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, compounds structurally related to this compound exhibited IC50 values ranging from 5.5 µg/mL to 6.9 µg/mL against these cell lines .

The biological activity of methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-y)acetate is attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or interferes with essential metabolic pathways in fungi.
  • Anticancer Mechanism : The anticancer effects may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Coumarins are known to affect the expression of genes related to cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of coumarin derivatives in various biological assays:

  • Antifungal Study : A recent investigation demonstrated that a structurally similar coumarin derivative inhibited biofilm formation in Candida tropicalis, showcasing its potential application in treating biofilm-associated infections .
  • Anticancer Study : A series of synthesized coumarins were tested against MCF-7 and HepG2 cell lines, revealing that modifications at the 7-position significantly enhanced anticancer activity .

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

methyl 2-(4,8-dimethyl-2-oxo-7-propoxychromen-3-yl)acetate

InChI

InChI=1S/C17H20O5/c1-5-8-21-14-7-6-12-10(2)13(9-15(18)20-4)17(19)22-16(12)11(14)3/h6-7H,5,8-9H2,1-4H3

InChI Key

KQEABWBWUKNACA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C

Origin of Product

United States

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